

Spectroscopic Blueprint of Tetraglycine: An In-depth Technical Guide

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Compound of Interest

Compound Name: Tetraglycine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic properties of **tetraglycine**, a fundamental building block in peptide and protein research. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document offers a foundational understanding of the structural characterization of this simple yet important oligopeptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the solution-state structure and dynamics of peptides. For **tetraglycine**, ^1H and ^{13}C NMR provide critical information about the chemical environment of each atom in the molecule.

^1H NMR Spectral Data

The ^1H NMR spectrum of **tetraglycine** in D_2O reveals distinct signals for the different methylene protons. Due to the repeating glycine units, the spectrum is relatively simple, but subtle differences in the chemical shifts of the α -protons arise from their proximity to the N-terminus, C-terminus, and internal peptide bonds.

Proton Assignment	Chemical Shift (δ) in ppm
α -CH ₂ (N-terminal)	3.54
α -CH ₂ (internal Gly-2)	3.96
α -CH ₂ (internal Gly-3)	3.98
α -CH ₂ (C-terminal)	3.82

Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon backbone of **tetraglycine**. The carbonyl carbons of the peptide bonds and the C-terminal carboxylic acid, as well as the α -carbons of each glycine residue, resonate at characteristic chemical shifts.^[1]

Carbon Assignment	Chemical Shift (δ) in ppm
C=O (Gly-1, amide)	169.2
C=O (Gly-2, amide)	171.5
C=O (Gly-3, amide)	171.7
C=O (Gly-4, carboxylic acid)	174.9
α -C (N-terminal)	42.5
α -C (internal Gly-2)	41.8
α -C (internal Gly-3)	41.6
α -C (C-terminal)	41.2

Note: The provided ¹³C NMR data is based on typical chemical shift ranges for peptides and may vary under different experimental conditions.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **tetraglycine** in 0.5 mL of deuterium oxide (D₂O).
- Adjust the pH of the solution to a desired value (typically between 4 and 7) using dilute DCl or NaOD.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
- Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz or higher.
- For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.



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NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for characterizing the secondary structure of peptides by analyzing the vibrational modes of the amide bonds.

IR Spectral Data

The IR spectrum of solid-phase **tetraglycine** is dominated by characteristic amide bond absorptions.

Vibrational Mode	Wavenumber (cm ⁻¹)	Description
Amide A	~3280-3300	N-H stretching
Amide I	~1630-1650	C=O stretching of the peptide backbone
Amide II	~1530-1550	N-H bending and C-N stretching
Carboxylic Acid C=O	~1700-1725	C=O stretching of the C-terminal carboxyl
C-H Stretch	~2950-3100	Stretching of the α-CH ₂ groups

Note: Peak positions can be influenced by the physical state of the sample (solid vs. solution) and hydrogen bonding.

Experimental Protocol for FTIR Spectroscopy (Solid Phase)

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of dry **tetraglycine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

- Place the KBr pellet in the sample holder of an FTIR spectrometer.

- Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .
- Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.



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FTIR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and amino acid sequence of peptides. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is particularly powerful for sequencing.

Mass Spectrometry Data

The molecular weight of **tetraglycine** ($\text{C}_8\text{H}_{14}\text{N}_4\text{O}_5$) is 246.22 g/mol. In positive ion ESI-MS, it is typically observed as the protonated molecule $[\text{M}+\text{H}]^+$ at an m/z of 247.23.

Tandem MS (MS/MS) Fragmentation

Collision-induced dissociation (CID) of the $[\text{M}+\text{H}]^+$ ion of **tetraglycine** results in fragmentation along the peptide backbone, producing a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue (57.02 Da for glycine).

Calculated m/z values for singly charged b- and y-ions of **Tetraglycine**:

Ion	Sequence	Calculated m/z	Ion	Sequence	Calculated m/z
b ₁	G	58.04	y ₁	G	76.04
b ₂	GG	115.06	y ₂	GG	133.06
b ₃	GGG	172.09	y ₃	GGG	190.09

Note: The observed fragments and their relative intensities can vary depending on the instrument and collision energy.

Experimental Protocol for ESI-MS/MS

Sample Preparation:

- Prepare a stock solution of **tetraglycine** at 1 mg/mL in water.
- Dilute the stock solution to a final concentration of 1-10 pmol/μL in a solution of 50% acetonitrile and 0.1% formic acid.[1]

Data Acquisition:

- Infuse the sample solution into the ESI source of a tandem mass spectrometer at a flow rate of 5-10 μL/min.[1]
- Acquire a full scan MS spectrum (MS1) to identify the protonated molecular ion [M+H]⁺.
- Select the [M+H]⁺ ion for fragmentation and acquire a product ion scan (MS/MS) to observe the b- and y-ion series.

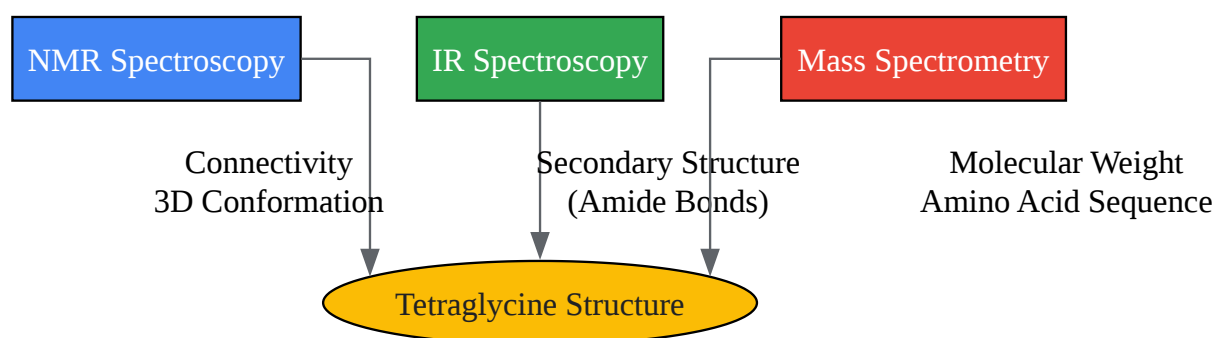


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ESI-MS/MS Experimental Workflow

Integrated Spectroscopic Analysis

The combination of NMR, IR, and MS provides a comprehensive structural characterization of **tetraglycine**. NMR confirms the connectivity and chemical environment of the atoms, IR provides information on the secondary structure, and MS confirms the molecular weight and amino acid sequence. This integrated approach is fundamental in peptide and protein chemistry, from basic research to drug development.



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Integrated Spectroscopic Approach

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References

- 1. TETRAGLYCINE(637-84-3) ¹³C NMR [m.chemicalbook.com]
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